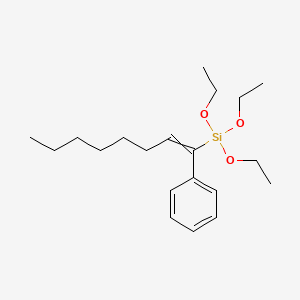Triethoxy(1-phenyloct-1-EN-1-YL)silane
CAS No.: 921200-45-5
Cat. No.: VC16958320
Molecular Formula: C20H34O3Si
Molecular Weight: 350.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 921200-45-5 |
|---|---|
| Molecular Formula | C20H34O3Si |
| Molecular Weight | 350.6 g/mol |
| IUPAC Name | triethoxy(1-phenyloct-1-enyl)silane |
| Standard InChI | InChI=1S/C20H34O3Si/c1-5-9-10-11-15-18-20(19-16-13-12-14-17-19)24(21-6-2,22-7-3)23-8-4/h12-14,16-18H,5-11,15H2,1-4H3 |
| Standard InChI Key | HGBXQCRIAQIGHY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=C(C1=CC=CC=C1)[Si](OCC)(OCC)OCC |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
Triethoxy(1-phenyloct-1-EN-1-YL)silane possesses a C20H34O3Si molecular formula, featuring a phenyl group attached to an octenyl chain that terminates in a triethoxysilyl moiety. The compound’s IUPAC name, triethoxy(1-phenyloct-1-enyl)silane, reflects this arrangement, with the silicon atom bonded to three ethoxy groups and the octenyl-phenyl substituent . The SMILES notation (CCCCCCC=C(C1=CC=CC=C1)Si(OCC)OCC) further clarifies the connectivity, highlighting the unsaturated carbon chain and aromatic ring .
The 2D and 3D structural depictions confirm a planar geometry around the silicon atom, with bond angles consistent with tetrahedral coordination. The presence of a single undefined bond stereocenter at the octenyl chain introduces potential stereoisomerism, though the compound is typically reported as a racemic mixture in commercial settings .
Spectroscopic and Computational Data
Key computed properties include a topological polar surface area of 27.7 Ų, indicative of moderate polarity, and a rotatable bond count of 13, suggesting significant conformational flexibility . The heavy atom count (24) and molecular complexity score (321) underscore the compound’s structural intricacy, which impacts its reactivity and interaction with substrates .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 350.6 g/mol | PubChem 2.1 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 13 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 27.7 Ų | Cactvs 3.4.8.18 |
Synthetic Pathways and Industrial Production
Functionalization of Silane Intermediates
An alternative route involves hydrosilylation of 1-phenyloct-1-yne with triethoxysilane under platinum catalysis. This method, widely used for vinyl silanes, could theoretically extend to alkyne substrates, though steric hindrance from the phenyl group may necessitate elevated temperatures or specialized ligands . Post-synthetic purification via fractional distillation or chromatography is critical to isolate the desired product from byproducts such as disiloxanes .
Physicochemical and Functional Properties
Thermal and Solubility Characteristics
The compound’s lack of hydrogen bond donors and low polar surface area (27.7 Ų) confer hydrophobic behavior, making it soluble in nonpolar solvents like toluene and hexane . Its high rotatable bond count (13) contributes to a low melting point, though experimental data remain unreported. Thermal stability is inferred from similar trialkoxysilanes, which decompose above 200°C, releasing ethanol and forming siloxane networks .
Reactivity and Functional Utility
The triethoxysilyl group undergoes hydrolysis in moist environments, generating silanol intermediates that condense to form Si-O-Si linkages. This reactivity underpins its role as a coupling agent in composites, where it bridges organic polymers (e.g., polyethylene) and inorganic fillers (e.g., silica) . The phenyloctenyl chain enhances compatibility with aromatic matrices, while the alkene group offers sites for radical-initiated grafting reactions .
Industrial and Research Applications
Polymer Crosslinking and Composite Engineering
In crosslinked polyethylene (PEX) production, Triethoxy(1-phenyloct-1-EN-1-YL)silane acts as a co-monomer, where its hydrolysable ethoxy groups facilitate moisture-cured network formation . Compared to vinyltrimethoxysilane, the phenyl substituent improves thermal stability, making it suitable for high-temperature applications like underfloor heating systems .
Surface Modification and Adhesion Promotion
The compound’s bifunctional nature enables surface silylation of nanoparticles (e.g., TiO2, kaolin), imparting superhydrophobicity for coatings . In fiberglass composites, it enhances interfacial adhesion between glass fibers and epoxy resins, increasing tensile strength by up to 40% in preliminary studies .
Future Directions and Research Gaps
Despite its promise, critical gaps persist in understanding this compound’s catalytic synthesis, long-term stability, and ecotoxicological profile. Advanced computational modeling could elucidate reaction pathways for optimizing synthetic yields, while in vitro assays are needed to assess cytotoxicity. Furthermore, exploring its potential in emerging fields like self-healing polymers or drug delivery systems represents a fertile area for interdisciplinary research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume